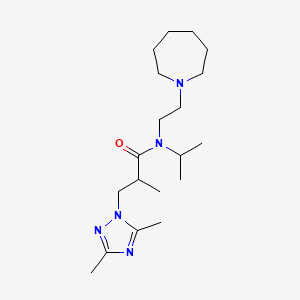![molecular formula C18H24N2O6 B4287197 dimethyl 5-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}isophthalate](/img/structure/B4287197.png)
dimethyl 5-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}isophthalate
Descripción general
Descripción
Dimethyl 5-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}isophthalate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as DMAPA-IP or simply DMAPA, and it is a derivative of isophthalic acid. DMAPA has shown promise as a tool for studying various biological processes and mechanisms, and it has been used in a variety of scientific studies over the years.
Mecanismo De Acción
The mechanism of action of DMAPA is not fully understood, but it is believed to involve the formation of covalent bonds with target molecules. This can lead to changes in the structure and function of these molecules, which can then be studied using various techniques such as mass spectrometry, X-ray crystallography, and nuclear magnetic resonance (NMR) spectroscopy.
Biochemical and Physiological Effects:
DMAPA has been shown to have a variety of biochemical and physiological effects, depending on the specific application and target molecule. For example, DMAPA has been shown to inhibit the activity of certain enzymes, to induce protein aggregation, and to alter the conformation of proteins and nucleic acids. These effects can be used to study the function and regulation of these biomolecules in various biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMAPA in scientific research is its versatility and broad range of applications. DMAPA can be used to study a wide variety of biomolecules and biological processes, and it can be easily modified or conjugated to other molecules for specific applications. However, there are also some limitations to using DMAPA, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are many possible future directions for research involving DMAPA, including the development of new methods for synthesizing and modifying the compound, the exploration of new applications and targets, and the investigation of the potential therapeutic uses of DMAPA. Some specific areas of interest may include the role of lysine acetylation in cancer and other diseases, the use of DMAPA as a tool for studying protein-protein interactions in living cells, and the development of new crosslinking agents based on the structure of DMAPA.
Aplicaciones Científicas De Investigación
DMAPA has been used in a variety of scientific research applications, including as a fluorescent probe for studying protein-protein interactions, as a crosslinking agent for studying the structure and function of biomolecules, and as a tool for studying the role of lysine acetylation in gene regulation. DMAPA has also been used to study the mechanism of action of various enzymes and to investigate the effects of different drugs and compounds on biological processes.
Propiedades
IUPAC Name |
dimethyl 5-[[2-(2,6-dimethylmorpholin-4-yl)acetyl]amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-11-8-20(9-12(2)26-11)10-16(21)19-15-6-13(17(22)24-3)5-14(7-15)18(23)25-4/h5-7,11-12H,8-10H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYAHSCSQBQIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-{[(2,6-dimethylmorpholin-4-yl)acetyl]amino}benzene-1,3-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4287129.png)



![N-[1-(3-methoxyphenyl)ethyl]-N'-1-naphthylthiourea](/img/structure/B4287165.png)
![N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B4287168.png)
![N-(4-bromophenyl)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4287170.png)




![N-[1-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B4287201.png)
